2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom and a boronic ester group attached to an aniline ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds. The fluorine atom can also influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-pyridineboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline offers unique reactivity due to the presence of both the fluorine atom and the boronic ester group. This combination allows for versatile applications in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The compound’s stability and ease of handling also make it a valuable reagent in both academic and industrial research settings.
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. The dioxaborolane moiety is known for its ability to form stable complexes with various substrates, which can enhance biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C12H18BNO2
- CAS Number : 425378-68-3
- Molecular Weight : 218.09 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborolane group allows for reversible covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted the compound's activity against various biological targets:
- Antimicrobial Activity :
- Anticancer Properties :
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The results indicated that the compound significantly inhibited bacterial growth at low concentrations (MIC = 6 μg/mL), suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro testing on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound also showed a high selectivity index indicating less toxicity towards normal cells .
Data Tables
Biological Activity | Target | MIC/IC50 Value | Reference |
---|---|---|---|
Antibacterial | MRSA | 6 μg/mL | |
Anticancer | MDA-MB-231 | 0.126 μM | |
Neuroprotection | N/A | N/A | Preliminary studies |
Safety Profile
Toxicological assessments indicate that while the compound exhibits biological activity, it also possesses acute toxicity risks if ingested or inhaled (H301+H311+H331). Safety measures should be adhered to during handling and experimentation .
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNIVUKZNDRJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674147 | |
Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003575-43-6 | |
Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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